molecular formula C18H17ClN2O2S B073768 Phenothiazine, 2-chloro-10-(morpholinoacetyl)- CAS No. 83568-07-4

Phenothiazine, 2-chloro-10-(morpholinoacetyl)-

Cat. No. B073768
CAS RN: 83568-07-4
M. Wt: 360.9 g/mol
InChI Key: PQZBOHRAUKGCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is a chemical compound that belongs to the phenothiazine family. It is an important intermediate in the synthesis of various drugs, including antipsychotic agents, antihistamines, and antiemetics. Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is not well understood. However, it is believed to interact with cell membranes and alter membrane fluidity. It has also been suggested that Phenothiazine, 2-chloro-10-(morpholinoacetyl)- may inhibit the activity of enzymes involved in oxidative phosphorylation.

Biochemical And Physiological Effects

Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have antibacterial and antifungal activities.

Advantages And Limitations For Lab Experiments

Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been reported to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for Phenothiazine, 2-chloro-10-(morpholinoacetyl)- research. One area of interest is its potential as a photosensitizer for photodynamic therapy. Another area of interest is its use as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as an anticancer agent.
In conclusion, Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is an important intermediate in the synthesis of various drugs and has been extensively studied for its biochemical and physiological effects. While its mechanism of action is not well understood, it has been shown to have diverse applications in scientific research. Further studies are needed to explore its potential as a photosensitizer, fluorescent probe, and anticancer agent.

Synthesis Methods

Phenothiazine, 2-chloro-10-(morpholinoacetyl)- can be synthesized by reacting 2-chloro-10H-phenothiazine with morpholinoacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction produces Phenothiazine, 2-chloro-10-(morpholinoacetyl)- as a white to off-white crystalline powder with a melting point of 154-156°C.

Scientific Research Applications

Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been widely used in scientific research due to its diverse applications. It has been used as a starting material for the synthesis of various drugs, including antipsychotic agents, antihistamines, and antiemetics. Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has also been used as a fluorescent probe for the detection of DNA and RNA. Additionally, it has been used as a photosensitizer for photodynamic therapy.

properties

CAS RN

83568-07-4

Product Name

Phenothiazine, 2-chloro-10-(morpholinoacetyl)-

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C18H17ClN2O2S/c19-13-5-6-17-15(11-13)21(14-3-1-2-4-16(14)24-17)18(22)12-20-7-9-23-10-8-20/h1-6,11H,7-10,12H2

InChI Key

PQZBOHRAUKGCDL-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Other CAS RN

83568-07-4

Origin of Product

United States

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